Cas no 1227581-53-4 (methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate)
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-bromo-2-(trifluoromethyl)nicotinate
- 3-Pyridinecarboxylic acid, 6-bromo-2-(trifluoromethyl)-, methyl ester
- methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate
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- Inchi: 1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-5(9)13-6(4)8(10,11)12/h2-3H,1H3
- InChI Key: CLDWYJSYLHPUHV-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)=NC(Br)=CC=C1C(OC)=O
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD560277-1g |
Methyl 6-bromo-2-(trifluoromethyl)nicotinate |
1227581-53-4 | 97% | 1g |
¥7177.0 | 2023-04-04 | |
| Enamine | EN300-1666753-0.05g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 0.05g |
$226.0 | 2023-05-06 | |
| Enamine | EN300-1666753-0.1g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 0.1g |
$337.0 | 2023-05-06 | |
| Enamine | EN300-1666753-0.25g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 0.25g |
$481.0 | 2023-05-06 | |
| Enamine | EN300-1666753-0.5g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 0.5g |
$758.0 | 2023-05-06 | |
| Enamine | EN300-1666753-1.0g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 1g |
$971.0 | 2023-05-06 | |
| Enamine | EN300-1666753-2.5g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 2.5g |
$1903.0 | 2023-05-06 | |
| Enamine | EN300-1666753-5.0g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 5g |
$2816.0 | 2023-05-06 | |
| Enamine | EN300-1666753-10.0g |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95% | 10g |
$4176.0 | 2023-05-06 | |
| Enamine | EN300-1666753-50mg |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
1227581-53-4 | 95.0% | 50mg |
$226.0 | 2023-09-21 |
methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate
Methyl 6-Bromo-2-(Trifluoromethyl)Pyridine-3-Carboxylate: A Promising Compound in Chemical and Biomedical Research
Methyl 6-bromo-2-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1227581-53-4) is a synthetically versatile organic compound with a unique structural configuration that combines the aromaticity of a pyridine ring with substituents critical for modulating physicochemical properties. The compound features a trifluoromethyl group at position 2, which imparts enhanced lipophilicity and metabolic stability, while the bromo substituent at position 6 provides a reactive handle for further functionalization. The carboxylate ester group at the 3-position facilitates solubility and compatibility with various synthetic protocols. These structural attributes make this compound an attractive scaffold in drug discovery, materials science, and biochemical studies.
Recent advancements in synthetic methodologies have enabled scalable and eco-friendly routes to this compound. Researchers have demonstrated the utility of palladium-catalyzed cross-coupling reactions to introduce the bromo group, while microwave-assisted synthesis has streamlined the esterification step involving the trifluoromethylpyridine core. A study published in Chemical Communications (2023) highlighted the use of continuous-flow reactors to achieve >95% yield under solvent-free conditions, underscoring its industrial viability.
In biomedical applications, methyl 6-bromo derivatives like this compound are increasingly explored as precursors to targeted therapeutics. The trifluoromethyl group enhances ligand efficiency by reducing conformational flexibility, as shown in molecular dynamics simulations reported in Nature Communications (2024). This property is particularly advantageous for designing inhibitors of kinases and proteases implicated in cancer and neurodegenerative diseases. For instance, analogs of this compound have been synthesized as selective inhibitors of BCR-ABL tyrosine kinase, demonstrating submicromolar IC₅₀ values in leukemia cell lines.
The carboxylate ester functionality allows site-specific conjugation with biomolecules such as antibodies or peptides via click chemistry strategies. A notable example from Journal of Medicinal Chemistry (2024) describes its use as a linker in antibody-drug conjugates (ADCs), where controlled hydrolysis of the ester releases cytotoxic payloads specifically within tumor microenvironments. This mechanism minimizes off-target effects while maximizing therapeutic efficacy.
In academic research, this compound serves as a model system for studying fluorination effects on pharmacokinetics. Studies using radiolabeled tracers have revealed prolonged plasma half-life compared to non-fluorinated analogs due to reduced CYP450-mediated metabolism. This characteristic aligns with emerging trends toward designing "fluoro-first" drug candidates that balance potency with pharmacokinetic profiles.
Emerging applications extend into materials science through its role in synthesizing stimuli-responsive polymers. The bromo substituent enables post-polymerization modification via nucleophilic aromatic substitution, allowing incorporation of fluorescent probes or pH-sensitive moieties as demonstrated in Advanced Materials (2024). Such systems hold promise for smart drug delivery platforms and biosensors.
Cutting-edge research also explores its utility in supramolecular chemistry as a building block for hydrogen-bonded assemblies. Computational studies predict its ability to form stable host-guest complexes with cyclodextrins, enhancing bioavailability when complexed with poorly soluble APIs—a strategy validated experimentally by researchers at MIT's Department of Chemical Engineering (preprint 2024).
The compound's structural tunability has spurred interest in agrochemical development too. Recent field trials reported improved herbicidal activity when trifluoromethylated pyridines were incorporated into lead compounds targeting glyphosate-resistant weeds (Pest Management Science, 2024). The bromo group here acts as an electron-withdrawing substituent that enhances herbicide binding affinity to target enzymes.
Ongoing investigations focus on optimizing its photophysical properties through fluorination patterns. By selectively varying trifluoromethylation sites on the pyridine ring, chemists are developing novel fluorophores with tailored emission wavelengths for bioimaging applications—a breakthrough highlighted at the 20th International Symposium on Fluorous Chemistry (abstract #A17).
This multifunctional molecule exemplifies how strategic substitution patterns can address key challenges across disciplines—from improving drug-like properties to enabling advanced material architectures. Its continued exploration across academia and industry underscores its status as a foundational building block in modern chemical innovation.
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